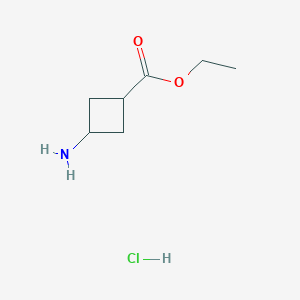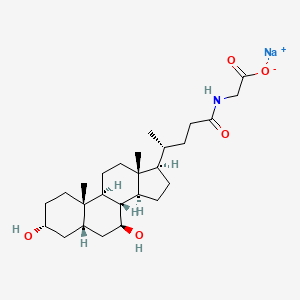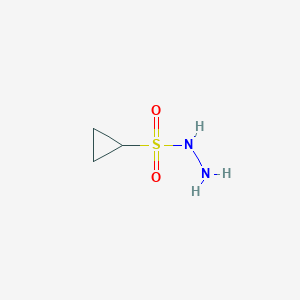
1-(2-氨基-5-氟苄基)-3-吡咯烷醇
描述
“1-(2-Amino-5-fluorobenzyl)-3-pyrrolidinol” is a compound that contains an amino group (-NH2), a fluorobenzyl group (a benzene ring with a fluorine atom and a methyl group), and a pyrrolidinol group (a five-membered ring with a hydroxyl group). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure. For example, the presence of the fluorine atom could influence the compound’s reactivity and stability .科学研究应用
氨基酸的不对称合成
Saghyan 等人 (2010) 的研究证明了含氟手性助剂在 (S)-α-氨基酸的不对称合成中的应用,展示了 Ni(II) 配合物在加速反应速率和提高立体选择性方面的效率。这项研究强调了 1-(2-氨基-5-氟苄基)-3-吡咯烷醇衍生物在促进具有高立体选择性的生物学重要氨基酸合成中的潜力 (Saghyan 等人,2010)。
药物中间体的合成
另一项研究重点关注 3-氨基-5-(4-氟苄基)-2-吡啶甲酸甲酯的可扩展合成,突出了其作为 HIV-1 整合酶抑制剂生产中的一种中间体的作用。这项研究例证了 1-(2-氨基-5-氟苄基)-3-吡咯烷醇衍生物在抗病毒药物开发中的应用,展示了该化合物在药物合成中的多功能性 (E. Boros 等人,2007)。
新型化学实体的探索
吕志 (2009) 合成了衍生自 1-(2-氨基-5-氟苄基)-3-吡咯烷醇的化合物并分析了其晶体结构,从而深入了解了其抗 HBV 活性。这项研究强调了此类衍生物在促进开发针对乙型肝炎病毒的新型治疗剂方面发挥的潜力 (吕志,2009)。
属性
IUPAC Name |
1-[(2-amino-5-fluorophenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c12-9-1-2-11(13)8(5-9)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDILMWDITOVIBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=C(C=CC(=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-5-fluorobenzyl)-3-pyrrolidinol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[[Bis(2-hydroxyethyl)amino]methyl]phenol](/img/structure/B1440951.png)








![5-(pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440966.png)
![1'-ethyl-7'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1440967.png)
